molecular formula C11H15NO2 B1324200 2-Cycloheptanoyloxazole CAS No. 898758-90-2

2-Cycloheptanoyloxazole

Cat. No.: B1324200
CAS No.: 898758-90-2
M. Wt: 193.24 g/mol
InChI Key: XYOQPINQSPWGMM-UHFFFAOYSA-N
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Description

2-Cycloheptanoyloxazole: is a heterocyclic organic compound with the molecular formula C11H15NO2 . It is known for its unique chemical structure, which includes a cycloheptane ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptanoyloxazole typically involves the reaction of cycloheptanone with an appropriate oxazole derivative. One common method includes the use of cycloheptanone and 2-amino-2-oxazoline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cycloheptanoyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Cycloheptanoyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Cycloheptanoyloxazole stands out due to its seven-membered cycloheptane ring, which provides unique steric and electronic characteristics.

Properties

IUPAC Name

cycloheptyl(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10(11-12-7-8-14-11)9-5-3-1-2-4-6-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOQPINQSPWGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642047
Record name Cycloheptyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-90-2
Record name Cycloheptyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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